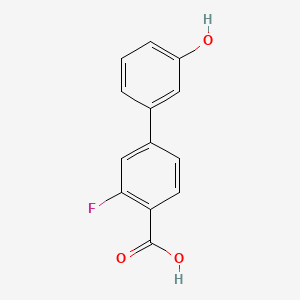

3-(4-Carboxy-3-fluorophenyl)phenol

Descripción general

Descripción

3-(4-Carboxy-3-fluorophenyl)phenol is a chemical compound with the molecular formula C13H9FO3. It is also known by its IUPAC name, 3-fluoro-3’-hydroxy [1,1’-biphenyl]-4-carboxylic acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Carboxy-3-fluorophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production to ensure the purity and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Carboxy-3-fluorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, 3-(4-Carboxy-3-fluorophenyl)phenol serves as a building block for the development of more complex molecules. It is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial for catalysis and material science .

Biology

The compound has been investigated for its role as a biochemical probe due to its functional groups that can interact with biological macromolecules. Its ability to form hydrogen bonds enhances its potential as a tool for studying enzyme mechanisms and protein interactions .

Medicine

Research has shown that this compound possesses therapeutic properties , including:

- Anticancer Activity : In vitro studies demonstrated that it can induce apoptosis in cancer cells, such as MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM after 48 hours .

- Anti-inflammatory Effects : It significantly reduces pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophage models at concentrations as low as 5 µM .

These findings suggest its potential as a candidate for drug development targeting various diseases.

Industrial Applications

In industry, this compound is used in the formulation of advanced materials and as an intermediate in pharmaceutical synthesis. Its unique properties make it suitable for creating functionalized polymers and coatings with enhanced performance characteristics .

Case Study 1: Anticancer Evaluation

A controlled laboratory study assessed the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to a dose-dependent reduction in cell viability, with flow cytometry confirming that the compound induced apoptosis.

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 5 | 85 | - |

| 10 | 70 | - |

| 15 | 50 | ~15 |

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory properties using RAW264.7 macrophage cells stimulated with LPS. The treatment resulted in significant decreases in TNF-alpha and IL-6 levels.

| Treatment Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 300 | 250 |

| 5 | 200 | 150 |

| 10 | 100 | 75 |

Mecanismo De Acción

The mechanism of action of 3-(4-Carboxy-3-fluorophenyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can form hydrogen bonds with active site residues, while the carboxylic acid group can participate in ionic interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong dipole-dipole interactions with target molecules .

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Carboxyphenyl)phenol: Lacks the fluorine atom, which may result in different binding affinities and selectivities.

3-(4-Carboxy-3-chlorophenyl)phenol: Contains a chlorine atom instead of fluorine, which can alter its chemical reactivity and biological activity.

3-(4-Carboxy-3-bromophenyl)phenol: Contains a bromine atom, which can affect its physical and chemical properties.

Uniqueness

3-(4-Carboxy-3-fluorophenyl)phenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in various scientific research applications .

Actividad Biológica

3-(4-Carboxy-3-fluorophenyl)phenol, also known as 3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid, is a compound with significant biological activity and potential applications in various scientific fields. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H9FO3

- Molecular Weight : 232.21 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its role as a biochemical probe and its potential in enzyme inhibition studies. The compound's structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, which may lead to therapeutic applications in drug development. For example, it has been studied for its potential to inhibit enzymes involved in metabolic pathways, thereby impacting cellular processes such as oxidative metabolism and energy production .

Biological Applications

- Biochemical Probes : The compound is utilized in studies aimed at understanding enzyme mechanisms and interactions within biological systems.

- Drug Development : Due to its ability to target specific enzymes and receptors, it is being explored for developing new therapeutic agents.

- Synthetic Chemistry : It serves as a building block in organic synthesis, particularly in the Suzuki–Miyaura coupling reactions, which are essential for forming carbon–carbon bonds in complex organic molecules.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- Enzyme Activity Studies : In vitro assays demonstrated that this compound effectively inhibits certain enzymes linked to metabolic disorders. For instance, it was shown to inhibit citrate synthase, affecting the citric acid cycle and leading to altered energy metabolism in cells .

- Toxicological Assessments : Research on organofluorine compounds suggests that while some fluorinated compounds exhibit toxicity, this compound's safety profile remains under investigation. Its effects on cellular calcium levels and overall cell viability are critical areas of ongoing research .

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 3-(4-Carboxyphenyl)phenol | Lacks fluorine atom | Different binding affinities |

| 3-(4-Carboxy-3-chlorophenyl)phenol | Contains chlorine instead of fluorine | Altered chemical reactivity |

| 3-(4-Carboxy-3-bromophenyl)phenol | Contains bromine | Variations in physical and chemical properties |

The presence of the fluorine atom in this compound enhances its electronic properties, potentially increasing its binding affinity for biological targets compared to its non-fluorinated counterparts .

Propiedades

IUPAC Name |

2-fluoro-4-(3-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQSLVSWYGCFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683552 | |

| Record name | 3-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261916-37-3 | |

| Record name | 3-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.